molecular formula C11H22Cl4N4O B13929813 Urea, N,N'-bis((bis-(2-chloroethyl)amino)methyl)- CAS No. 58050-48-9

Urea, N,N'-bis((bis-(2-chloroethyl)amino)methyl)-

Cat. No.: B13929813
CAS No.: 58050-48-9
M. Wt: 368.1 g/mol
InChI Key: ZTTBHWVBDNKWTQ-UHFFFAOYSA-N
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Description

Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two bis-(2-chloroethyl)amino groups attached to a urea backbone. It is often studied for its potential use in therapeutic applications due to its ability to interact with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- typically involves the reaction of urea with bis-(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dimethyl sulfoxide or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- include nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from reactions involving Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted urea derivatives .

Scientific Research Applications

Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, N,N’-bis((bis-(2-chloroethyl)amino)methyl)- involves its ability to form covalent bonds with biological molecules. The chloroethyl groups can react with nucleophilic sites on DNA and proteins, leading to the formation of cross-links. These cross-links can disrupt the normal function of these molecules, leading to cell death. This mechanism is particularly relevant in its potential use as an antitumor agent .

Properties

CAS No.

58050-48-9

Molecular Formula

C11H22Cl4N4O

Molecular Weight

368.1 g/mol

IUPAC Name

1,3-bis[bis(2-chloroethyl)aminomethyl]urea

InChI

InChI=1S/C11H22Cl4N4O/c12-1-5-18(6-2-13)9-16-11(20)17-10-19(7-3-14)8-4-15/h1-10H2,(H2,16,17,20)

InChI Key

ZTTBHWVBDNKWTQ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(CCCl)CNC(=O)NCN(CCCl)CCCl

Origin of Product

United States

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